molecular formula C10H10BrFN2O B12088297 1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine

1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine

Cat. No.: B12088297
M. Wt: 273.10 g/mol
InChI Key: REVBLNGUTRHOBZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine is an azetidine derivative featuring a benzoyl group substituted with bromo (Br) and fluoro (F) atoms at the 4- and 2-positions, respectively.

Properties

Molecular Formula

C10H10BrFN2O

Molecular Weight

273.10 g/mol

IUPAC Name

(3-aminoazetidin-1-yl)-(4-bromo-2-fluorophenyl)methanone

InChI

InChI=1S/C10H10BrFN2O/c11-6-1-2-8(9(12)3-6)10(15)14-4-7(13)5-14/h1-3,7H,4-5,13H2

InChI Key

REVBLNGUTRHOBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)Br)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluorobenzoyl chloride and azetidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-bromo-2-fluorobenzoyl chloride is reacted with azetidine in an appropriate solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions (0-25°C) to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and product yield.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development, particularly in the synthesis of novel therapeutic agents.

    Material Science: The compound is studied for its properties in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism by which 1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions or signaling processes.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Halogen Positioning: The 4-bromo-2-fluoro substitution in the target compound contrasts with analogs like 1-[(2,6-difluorophenyl)methyl]azetidin-3-amine (2,6-difluoro) .
  • Linker Groups : The benzoyl group (C=O) in the target compound introduces a hydrogen-bond acceptor, unlike benzyl (CH₂) or piperidinylpropyl linkers in analogs . This could improve interactions with polar residues in target proteins.
  • Electronic Effects : The trifluoromethyl (CF₃) group in 1-[4-(trifluoromethyl)phenyl]azetidin-3-amine increases electron-withdrawing character and lipophilicity compared to the bromo-fluoro combination .

Physicochemical Properties

  • Solubility: The benzoyl group in the target compound may reduce solubility in nonpolar solvents compared to benzyl-linked analogs.
  • Stability : Halogenated aromatic rings (e.g., Br/F) enhance resistance to oxidative metabolism, whereas the CF₃ group in provides superior metabolic stability.

Biological Activity

1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique azetidine ring structure combined with a bromine and fluorine substituent, which may enhance its reactivity and interactions with various biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine is C10H10BrFN2OC_{10}H_{10}BrFN_2O, with a molecular weight of 273.10 g/mol. The structural characteristics include:

  • Azetidine Ring : A four-membered cyclic amine that contributes to the compound's unique properties.
  • Bromine and Fluorine Atoms : These halogens are known to impact the pharmacokinetic properties and biological interactions of organic compounds.

Table 1: Structural Features of 1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine

FeatureDescription
Molecular FormulaC₁₀H₁₀BrFN₂O
Molecular Weight273.10 g/mol
Functional GroupsAzetidine, Bromine, Fluorine

Research indicates that 1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine may act as a pharmacophore in drug design, suggesting it can interact with specific enzymes or receptors within biological systems. Its structural features allow it to modulate biochemical pathways, which could lead to significant changes in cellular functions.

Case Studies and Related Research

  • Fluorinated Compounds : A review of fluorinated pharmaceuticals indicates that nearly one-third of the top-selling drugs are organofluorine compounds, highlighting their importance in therapeutic applications . The structure–activity relationship (SAR) studies suggest that electron-withdrawing substituents significantly influence antibacterial potency.
  • Antiparasitic Potential : Although primarily focused on other compounds, studies on diamino derivatives have shown promising antiparasitic activity against Trypanosoma brucei, indicating that similar structural motifs may yield effective antiparasitic agents .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(4-Bromo-2-fluorobenzoyl)pyrrolidinePyrrolidine ring instead of azetidineModerate antibacterial activity
1-(4-Bromo-2-fluorobenzoyl)piperidinePiperidine ringAntiparasitic potential
1-(4-Bromo-2-fluorobenzoyl)morpholineMorpholine ringAnticancer properties

The distinct azetidine structure in 1-(4-Bromo-2-fluorobenzoyl)azetidin-3-amine may provide unique interactions not observed in these other compounds, warranting further investigation into its specific biological activities.

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